molecular formula C18H11Cl2FN6O B2835681 2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-38-8

2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2835681
CAS No.: 881082-38-8
M. Wt: 417.23
InChI Key: SIJYJAISHLPATR-UHFFFAOYSA-N
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Description

2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-fluorophenyl group, and a benzohydrazide moiety

Scientific Research Applications

2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by diazines . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available precursors. The final step involves the condensation of the intermediate with 2,4-dichlorobenzohydrazide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN6O/c19-10-1-6-13(15(20)7-10)18(28)26-25-16-14-8-24-27(17(14)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYJAISHLPATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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